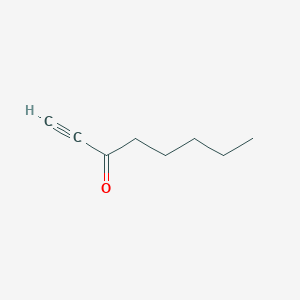![molecular formula C8H15N B3050704 3-Azabicyclo[3.3.1]nonane CAS No. 280-70-6](/img/structure/B3050704.png)
3-Azabicyclo[3.3.1]nonane
Descripción general
Descripción
3-Azabicyclo[3.3.1]nonane is a structural motif common in many biologically significant indole-based natural products . It has been noticed that the bicyclo[3.3.1]nonane moiety is predominant in most biologically active natural products owing to its exceptional characteristics . Many derivatives of bicyclo[3.3.1]nonane are attractive to researchers for use in asymmetric catalysis or as potent anticancer entities along with their successful applications as ion receptors, metallocycles, and molecular tweezers .
Synthesis Analysis
Synthetically attractive this compound derivatives are readily synthesized directly from aromatic ketones, paraformaldehyde, and dimethylamine via a novel one-pot tandem Mannich annulation . This is the first example of aromatic ketones used as a practical precursor to obtain this compound in good yields . The ring opening of bicycles is also a widely utilized tool to produce azabicyclo[3.3.1]nonanes .Molecular Structure Analysis
The this compound skeletal system, which is easily constructed via a double Mannich reaction, has been known for some time . The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products .Chemical Reactions Analysis
Michael reactions of methyl (ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with a number of α,β-unsaturated carbonyl compounds result in the formation of 6- and 6,8-substituted methyl (ethyl) 3-benzyl-9-oxo-3-azabicyclo nonane-1-carboxylates .Aplicaciones Científicas De Investigación
Synthesis Methods
- One-Pot Synthesis: 3-Azabicyclo[3.3.1]nonane derivatives can be synthesized from aromatic ketones, paraformaldehyde, and dimethylamine via a one-pot tandem Mannich annulation. This method provides a practical precursor for this compound with good yields, up to 83% (Xiao Yi et al., 2018).
Chemical Properties and Reactions
- Stereoselective Synthesis: A method for stereoselective synthesis of the this compound skeleton has been developed, featuring techniques like ring-closing metathesis and intramolecular cyclopropanation (Kensuke Orihara et al., 2018).
- Cascade Reaction Synthesis: A novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane derivatives from 3-formylchromones through a cascade reaction has been developed. This offers an efficient formation of the azabicyclo[3.3.1]nonane skeleton in a single chemical operation (Yinggang Duan et al., 2021).
Pharmaceutical Applications
- Analgesic Activities: Certain this compound derivatives, such as 3-methyl-9β-alkoxy-9α-phenyl-3-azabicyclo[3.3.1]nonane, have shown promising analgesic activities. Additionally, some derivatives displayed marked local anesthetic action (E. Oki et al., 1970).
- Antiarrhythmic Properties: 3-Selena-7-azabicyclo[3.3.1]nonane derivatives have been synthesized and some showed antiarrhythmic properties in anesthetized dogs with myocardial infarctions (M. D. Thompson et al., 1987).
Conformational Studies
- NMR Spectroscopy: The conformation of this compound derivatives has been studied using NMR spectroscopy, showing correlations between structure, conformation, and chemical shifts (I. Iriepa et al., 1992).
Other Applications
- Catalytic Oxidation of Alcohols: 9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) has been synthesized and shown to be highly active compared with TEMPO in the catalytic oxidation of alcohols to their corresponding carbonyl compounds (M. Shibuya et al., 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The structural motif of an indole-fused azabicyclo[3.3.1]nonane is common in many biologically significant indole-based natural products . Because of its structural complexity, this N-bridged scaffold has become an enticing target for organic chemists . Many efficient strategies have been developed to access this ring system synthetically , indicating potential future directions for research and development in this area.
Propiedades
IUPAC Name |
3-azabicyclo[3.3.1]nonane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N/c1-2-7-4-8(3-1)6-9-5-7/h7-9H,1-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUACHCJPWUEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275446 | |
| Record name | 3-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
125.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
280-70-6 | |
| Record name | 3-azabicyclo[3.3.1]nonane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275446 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


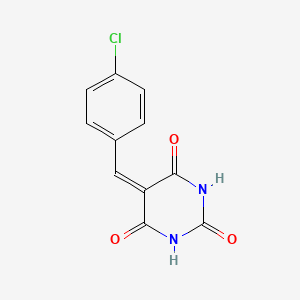
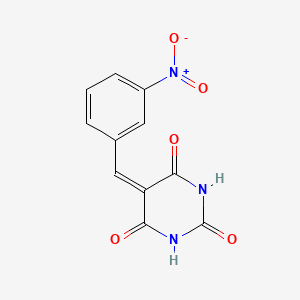

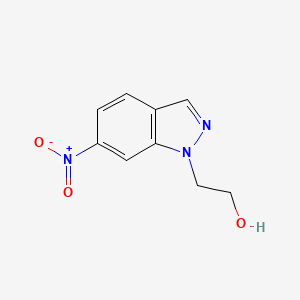

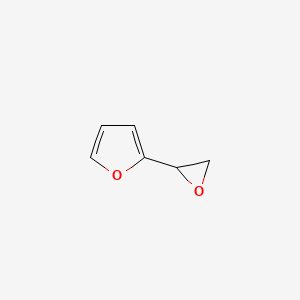

![1-[4-(Trifluoromethyl)phenyl]piperidin-2-one](/img/structure/B3050632.png)
![[1,3]Thiazolo[5,4-d][1,3]thiazole-2,5-dicarboxylic acid](/img/structure/B3050635.png)




